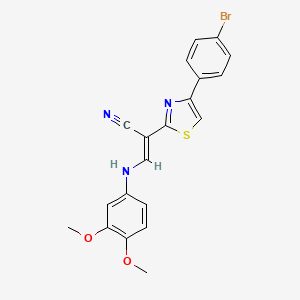
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C20H16BrN3O2S and its molecular weight is 442.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiazole derivatives with various aromatic amines. The characterization is performed using techniques such as NMR, IR spectroscopy, and crystallography to confirm the molecular structure and purity.
Key Characteristics
- Molecular Formula : C18H16BrN3OS
- Molecular Weight : 396.31 g/mol
- Melting Point : Varies based on synthesis method but generally falls within the range of 180-200°C.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit promising antimicrobial properties. In vitro studies have evaluated the effectiveness of this compound against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
The compound showed significant activity against Gram-positive bacteria compared to Gram-negative strains, which aligns with findings for other thiazole derivatives .
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines, including MCF7 (human breast adenocarcinoma). The Sulforhodamine B (SRB) assay was employed to determine cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| HeLa | 20 |
| A549 | 25 |
The results indicate that this compound exhibits notable cytotoxicity against breast cancer cells, suggesting its potential as a therapeutic agent .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. Using software like Schrodinger, researchers have identified key residues in receptor binding sites that interact favorably with the compound:
- Target Protein : Estrogen Receptor
- Binding Energy : -9.5 kcal/mol
- Key Interactions : Hydrogen bonds with critical amino acids and hydrophobic interactions that stabilize the binding.
These findings support the hypothesis that the compound may function through receptor modulation, potentially influencing pathways involved in cell proliferation and survival .
Propriétés
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2S/c1-25-18-8-7-16(9-19(18)26-2)23-11-14(10-22)20-24-17(12-27-20)13-3-5-15(21)6-4-13/h3-9,11-12,23H,1-2H3/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSJWFRRGOQLTO-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














